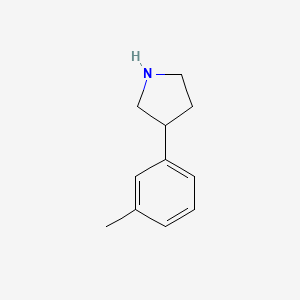
3-(3-Methylphenyl)pyrrolidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of polyimides containing pyridine and biphenyl units involves the creation of aromatic diamine monomers followed by a two-step thermal imidization process . Another example is the synthesis of a pyrrolidine derivative for imaging dopamine D4 receptors, which was achieved through electrophilic fluorination of a trimethylstannyl precursor . Additionally, the condensation of 1,3-diones and 2-(aminomethyl)pyridine can efficiently produce disubstituted and trisubstituted pyrrolidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their chemical properties and biological activity. X-ray crystallography and NMR are common techniques used to investigate the structural chemistry of these compounds. For example, the crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative was determined, revealing a planar molecule with an envelope conformation of the pyrrolidin ring . Similarly, the crystal structure of a thieno[2,3-b]-pyridine derivative was analyzed, showing specific features of its molecular packing .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The 1,3-dipolar cycloaddition reaction is one such reaction, used to synthesize N-methyl-2-(3-hydroxyphenyl)60 fullerene pyrrolidine . Additionally, the Grignard cross-coupling reaction is another example where pyrrolidine derivatives can be used as ligands to achieve high enantioselectivities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, thermal and mechanical stability, and optical properties, are influenced by their molecular structure. Comparative studies on polyimides containing pyridine and biphenyl units have shown differences in properties due to sequence changes of the isomeric monomers . The specific radioactivity and radiochemical purity of a pyrrolidine derivative used for imaging were also determined, which are critical for its application in vivo .
Aplicaciones Científicas De Investigación
Synthesis and Chemistry : 3-(3-Methylphenyl)pyrrolidine derivatives have been synthesized and studied for their chemical properties. For instance, a study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in a [3+2] cycloaddition reaction, highlighting their potential use in medicine and industry, including as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Structural Chemistry : The structural chemistry of derivatives has been a subject of interest. For example, the study by Nagel and Nedden (1997) reported on the preparation and structural chemistry of diastereomeric derivatives of 3-phosphanylpyrrolidine, which are significant in asymmetric Grignard cross-coupling reactions (Nagel & Nedden, 1997).
Biological and Medical Research : Some studies have investigated the biological properties of pyrrolidine derivatives. For instance, Haddad et al. (2015) synthesized spiro[pyrrolidin-2,3′-oxindoles] and evaluated them for antibacterial, antifungal, antimalarial, and antitubercular activities, showing promising results compared to standard drugs (Haddad et al., 2015).
Material Science Applications : Pyrrolidine derivatives have also found applications in materials science. For example, Maity and Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl click fluoroionophore that serves as a selective chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Pharmaceutical Applications : In pharmaceutical research, pyrrolidine derivatives have been synthesized and tested for various therapeutic applications. For example, Fiaux et al. (2005) explored the use of substituted pyrrolidine-3,4-diol derivatives as inhibitors of alpha-mannosidase activity in human glioblastoma and melanoma cells (Fiaux et al., 2005).
Safety And Hazards
3-(3-Methylphenyl)pyrrolidine is classified as a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces. In case of contact with skin or eyes, immediate medical attention is required .
Direcciones Futuras
Pyrrolidine compounds, including 3-(3-Methylphenyl)pyrrolidine, have shown promise in the treatment of various human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring, which allows for different stereoisomers, could be a key factor in this research .
Propiedades
IUPAC Name |
3-(3-methylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCRRUSIWHNQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)pyrrolidine | |
CAS RN |
954220-64-5 | |
| Record name | 3-(3-methylphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



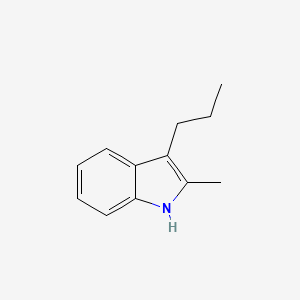
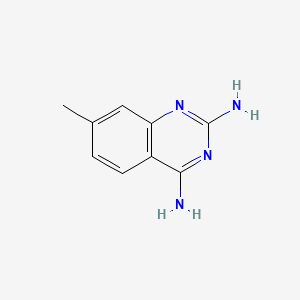
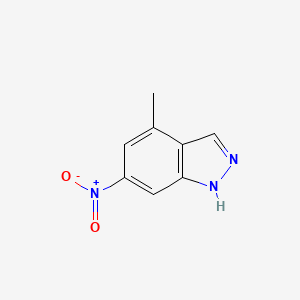
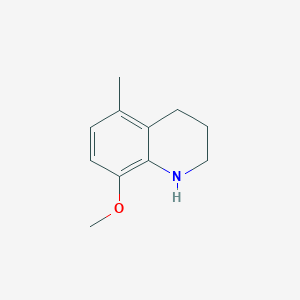
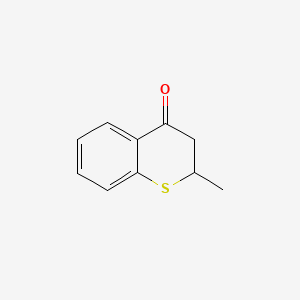
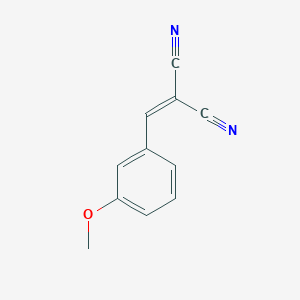
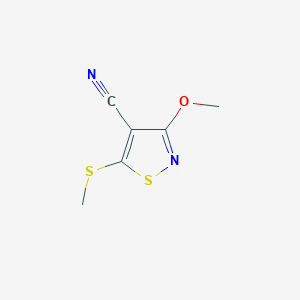
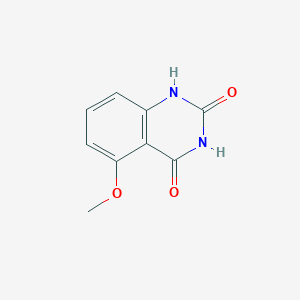
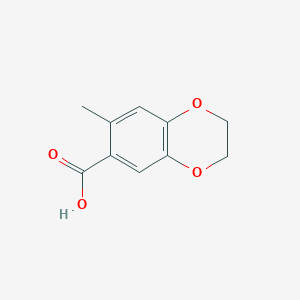
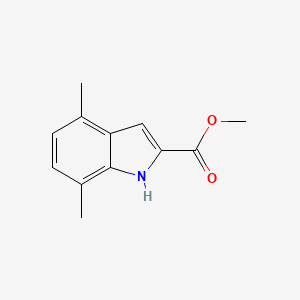
![Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3022846.png)
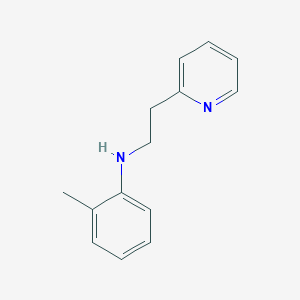

![5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B3022850.png)